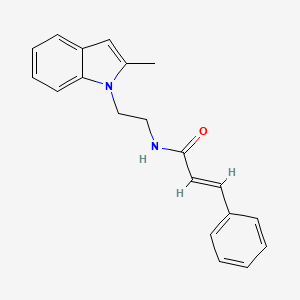
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a derivative of melatonin and cinnamamide, and its chemical structure is shown below.
Scientific Research Applications
Photo-Responsive Polymers
N,N-Bis(2-hydroxyethyl) cinnamamide, a derivative with a pendant photo-responsive cinnamamide group, has been synthesized and characterized for its potential in creating novel photo-responsive polymers. Its ability to undergo reversible [2+2] cycloaddition under alternating ultraviolet irradiation makes it a promising functional monomer for the synthesis of photo-responsive materials (Jin, Sun, & Wu, 2011).
Anticancer Activity
A novel 2-(aroylamino)cinnamamide derivative has been discovered with potent cytotoxicity against colon cancer cells, mediated by dual apoptotic signal activation and oxidative stress. This compound demonstrated selective cytotoxicity towards cancer cells over normal cells, highlighting its therapeutic potential (Omar et al., 2020).
Efflux Pump Inhibitors
N,N'-disubstituted cinnamamide derivatives have been evaluated as efflux pump inhibitors to potentiate the activity of ciprofloxacin against Staphylococcus aureus strains overexpressing the NorA efflux pump. These derivatives showed promise as a new class of efflux pump inhibitors with minimal toxicity to human cells (Radix et al., 2018).
Fungicidal Activity
Lansiumamide B and its derivatives, synthesized from N-methyl-N-cis-styryl-cinnamamide, exhibited a broad spectrum of antifungal activities against phytopathogenic fungi. The study suggests that modifications in the amide nitrogen substituents significantly affect their biological activities, offering insights into designing more effective antifungal agents (Xu et al., 2018).
α-Glucosidase Inhibitory Activities
Cinnamamide derivatives have been evaluated for their α-glucosidase inhibitory effects as a potential treatment for diabetes. Modifications in the cinnamic acid structure, especially amidation, significantly altered the α-glucosidase inhibitory activity, offering a pathway for the development of antidiabetic agents (Ernawati et al., 2020).
Antidepressant-like Action
A series of N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and evaluated for their antidepressant activities in mice. Some derivatives significantly reduced immobility time in standard tests, indicating their antidepressant-like action and highlighting the therapeutic potential of these compounds in treating depression (Deng, Wu, Wei, & Quan, 2011).
Mechanism of Action
Target of Action
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, as an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are found in many important synthetic drug molecules and have been used for treatment in various clinical applications .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-15-18-9-5-6-10-19(18)22(16)14-13-21-20(23)12-11-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIKJAWNSBDCD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


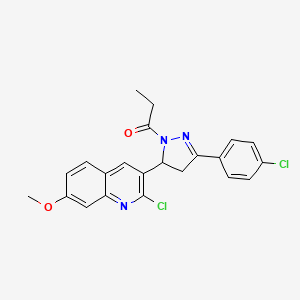
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)
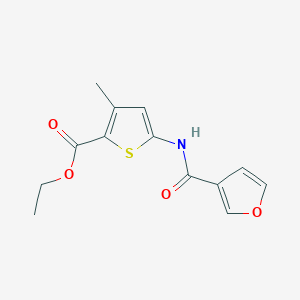
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)
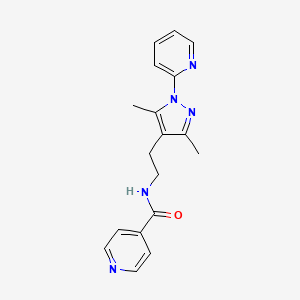
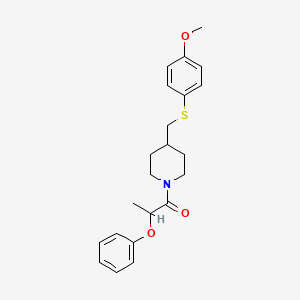
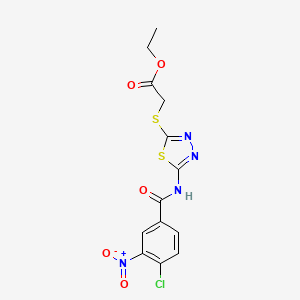
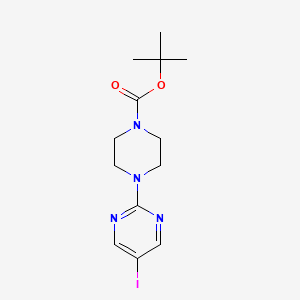

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2633845.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)